molecular formula C21H23D6FO5 B1165243 Fludrocortisone-D6 (major)

Fludrocortisone-D6 (major)

Número de catálogo: B1165243
Peso molecular: 386.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fludrocortisone-D6 (major), also known as Fludrocortisone-D6 (major), is a useful research compound. Its molecular formula is C21H23D6FO5 and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality Fludrocortisone-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fludrocortisone-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Fludrocortisone-D6 is known for its potent mineralocorticoid activity, which is crucial in the regulation of sodium and potassium levels in the body. Its mechanism involves binding to mineralocorticoid receptors, leading to increased sodium reabsorption in the kidneys and promoting fluid retention. This action is particularly beneficial in conditions characterized by low blood volume or hypotension.

Clinical Applications

  • Adrenal Insufficiency
    • Fludrocortisone-D6 is used as a replacement therapy for patients with primary adrenal insufficiency (Addison's disease) and secondary adrenal insufficiency. It helps manage symptoms by compensating for the lack of endogenous mineralocorticoids.
  • Septic Shock
    • Recent studies have demonstrated the effectiveness of Fludrocortisone-D6 when used in combination with hydrocortisone in patients experiencing septic shock. A comparative effectiveness study involving over 88,000 patients indicated that adding Fludrocortisone to hydrocortisone treatment significantly improved outcomes, reducing hospital mortality rates compared to hydrocortisone alone .
  • Hyperkalemic Metabolic Acidosis
    • Fludrocortisone-D6 has shown promise in treating hyperkalemic metabolic acidosis, particularly in kidney transplant recipients on tacrolimus. A case series reported that administration of Fludrocortisone effectively lowered serum potassium levels and improved acid-base balance .
  • Cardiogenic Shock
    • The COCCA trial is investigating the effects of low-dose corticosteroid therapy (including Fludrocortisone-D6) on reversing cardiogenic shock. Preliminary results suggest that this combination may enhance hemodynamic stability and reduce catecholamine requirements .

Data Tables

Application Study Type Population Outcome
Adrenal InsufficiencyClinical GuidelinesPatients with Addison's diseaseEffective replacement therapy
Septic ShockComparative Study88,275 patientsReduced hospital mortality with combination therapy
Hyperkalemic Metabolic AcidosisCase SeriesKidney transplant recipientsImproved potassium levels and metabolic acidosis
Cardiogenic ShockRandomized Controlled Trial380 patientsInvestigating hemodynamic effects

Case Studies

  • Septic Shock Management
    • In a retrospective cohort study analyzing septic shock treatments, the addition of Fludrocortisone-D6 to hydrocortisone therapy resulted in a lower rate of hospital deaths (47.2% vs. 50.8% with hydrocortisone alone) among treated patients, indicating its potential as an effective adjunct therapy .
  • Kidney Transplant Recipients
    • A case series documented the use of Fludrocortisone-D6 in kidney transplant recipients experiencing hyperkalemia due to tacrolimus therapy. The administration led to significant reductions in serum potassium levels and improved metabolic acidosis markers, showcasing its utility in this specific patient population .

Propiedades

Fórmula molecular

C21H23D6FO5

Peso molecular

386.45

Apariencia

Purity:99.1% by HPLC; 99% atom DOff-white solid

Sinónimos

9a-Fluoro-11b,17,21-trihydroxypregn-4-ene-3,20-dione-D6 (major)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.